molecular formula C18H24ClN3O2 B5668631 N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride

Cat. No.: B5668631
M. Wt: 349.9 g/mol
InChI Key: OHOURVKJFZMMTD-UHFFFAOYSA-N
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Description

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride typically involves multiple steps, including the formation of the benzazepine ring system and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-(dimethylamino)acetamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O.ClH.H2O/c1-21(2)12-18(22)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15;;/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,19,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOURVKJFZMMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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